molecular formula C16H22N2O B10975206 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea

Cat. No.: B10975206
M. Wt: 258.36 g/mol
InChI Key: KVGMTVUPUOMKSE-UHFFFAOYSA-N
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Description

1-[1-(Bicyclo[221]hept-2-yl)ethyl]-3-phenylurea is a compound that features a bicyclic structure, which is a common motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea typically involves the reaction of bicyclo[2.2.1]hept-2-yl derivatives with phenylurea. One common method is the reaction of 1-(bicyclo[2.2.1]hept-2-yl)ethanone with phenylurea under specific conditions . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea can be compared with other similar compounds, such as:

    1-(Bicyclo[2.2.1]hept-2-yl)ethanone: A precursor in the synthesis of the target compound.

    Phenylurea derivatives: Compounds with similar urea functional groups but different substituents.

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

The uniqueness of this compound lies in its specific combination of bicyclic and phenylurea moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-phenylurea

InChI

InChI=1S/C16H22N2O/c1-11(15-10-12-7-8-13(15)9-12)17-16(19)18-14-5-3-2-4-6-14/h2-6,11-13,15H,7-10H2,1H3,(H2,17,18,19)

InChI Key

KVGMTVUPUOMKSE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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